![molecular formula C26H23FN6O B2629086 (Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide CAS No. 1252565-81-3](/img/structure/B2629086.png)
(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide is a useful research compound. Its molecular formula is C26H23FN6O and its molecular weight is 454.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are a significant class of heterocyclic compounds, widely studied for their pharmaceutical applications due to their diverse biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. For example, 1,2,4-triazole derivatives have been synthesized from fatty acids, showing promising antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus (Banday & Rauf, 2009). This highlights the potential of 1,2,4-triazole derivatives in addressing bacterial infections and the development of new antibiotics.
Pyrrole Derivatives
Pyrrole derivatives are known for their electronic and optical properties, making them valuable in material science, particularly in the development of organic semiconductors, dyes, and pigments. Their synthetic versatility allows for the creation of compounds with specific fluorescence characteristics, which can be applied in organic light-emitting diodes (OLEDs) and sensors. For instance, certain pyrrole derivatives have been investigated for their selective anti-cancer activity and fluorescence properties, indicating their potential in biomedical imaging and therapy (Irfan et al., 2021).
Fluoro-substituted Aromatic Compounds
Fluoro-substituted aromatic compounds are crucial in medicinal chemistry due to the impact of fluorine on the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals. The incorporation of fluorine into drug molecules can significantly enhance their pharmacokinetic and pharmacodynamic profiles. For example, fluoro-substituted thiadiazolotriazinones have been synthesized and evaluated as potential antibacterial agents, demonstrating the role of fluorine in developing new antimicrobial agents (Holla, Bhat, & Shetty, 2003).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN6O/c1-18-11-22(19(2)33(18)25-9-7-24(27)8-10-25)12-23(13-28)26(34)30-14-20-5-3-4-6-21(20)15-32-17-29-16-31-32/h3-12,16-17H,14-15H2,1-2H3,(H,30,34)/b23-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVYRPZDXWSDJJ-FMCGGJTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)NCC3=CC=CC=C3CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

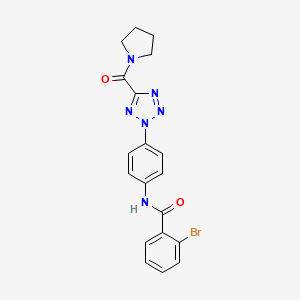
![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)
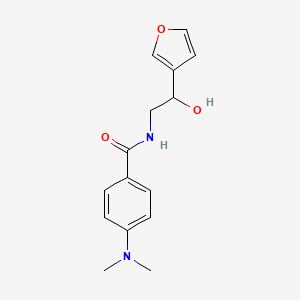
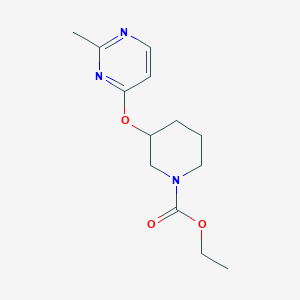
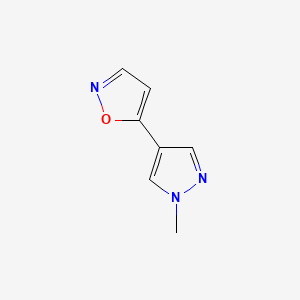
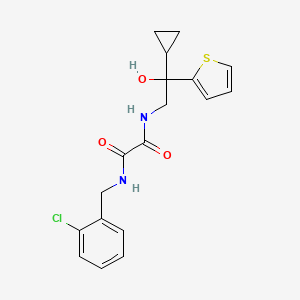
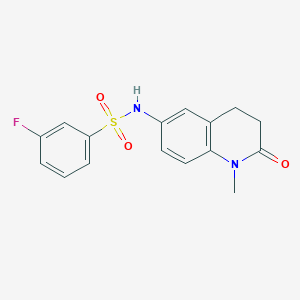
![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)
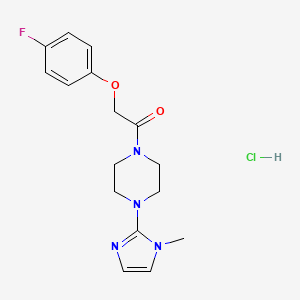

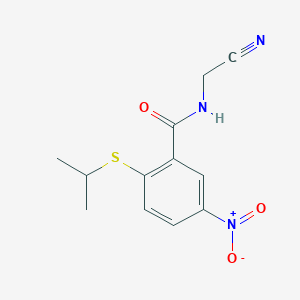
![4-[butyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629019.png)
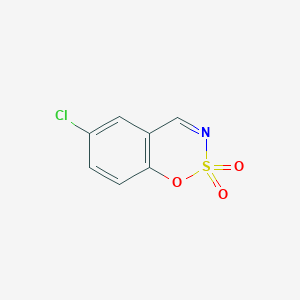
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2629022.png)